N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c22-16-11-9-15(10-12-16)14-23-19(26)8-2-1-5-13-25-20(27)17-6-3-4-7-18(17)24-21(25)28/h3-4,6-7,9-12H,1-2,5,8,13-14H2,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXYEBWDFNZPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide typically involves multiple steps, including the formation of the tetrahydroquinazolinone core and the attachment of the fluorophenyl and hexanamide groups. Common synthetic routes may involve:
Formation of the Tetrahydroquinazolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the Hexanamide Chain: This step may involve amide bond formation using hexanoic acid derivatives and coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydroquinazolinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, modulating their activity.
Pathways: Interference with signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Core Heterocycle and Sulfur Modifications
- BB02567 (N-[(3-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide) : Shares the tetrahydroquinazolinone-sulfanylidene core but substitutes the 4-fluorophenyl group with a 3-chlorophenylmethyl group. Additional morpholine ring at position 6 of the quinazolinone: Enhances solubility compared to the target compound. Biological implications: Chlorophenyl groups may alter target specificity, while morpholine could improve pharmacokinetics.
- N-[(4-methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide : Replaces the 4-fluorophenyl with a 4-methylphenyl group.
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide : Features a dihydroquinazolinone core with a sulfanyl group (vs. sulfanylidene). Sulfamoylphenyl acetamide side chain: Highlights the role of sulfonamide groups in bioactivity.
2.2. Hexanamide Chain Derivatives
- CIP Derivatives (): Compounds like 6-(4-Chlorophenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide show enhanced bacterial mortality (30–40%) when combined with ciprofloxacin .
- A05 (N-(2-Aminophenyl)-6-((4-((4-fluorophenyl)amino)pyrido[3,2-d]pyrimidin-6-yl)amino)hexanamide) : Shares a hexanamide linker but replaces the quinazolinone core with a pyridopyrimidine scaffold. Demonstrates the versatility of hexanamide chains in bridging aromatic and heterocyclic moieties.
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Spectral Data for Functional Groups (From )
| Functional Group | IR Absorption (cm⁻¹) | NMR Signals (1H/13C) | Confirmed Structure |
|---|---|---|---|
| C=S (sulfanylidene) | 1247–1255 | N/A | Thione tautomer dominance |
| NH (amide) | 3278–3414 | δ 8.2–10.1 (1H) | Hydrazinecarbothioamide |
Research Implications
- Synthetic Routes : Analogous to , the target compound may be synthesized via cyclization of hydrazinecarbothioamides or alkylation of thiol intermediates.
- Biological Potential: The hexanamide chain and fluorophenyl group suggest antimicrobial or enzyme-inhibitory applications, though empirical validation is needed.
- Substituent Optimization : Morpholine or sulfonamide additions (as in ) could further enhance activity or solubility.
Biological Activity
N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a synthetic compound that has drawn attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H22FN3O2S
- Molecular Weight : 393.47 g/mol
- LogP : 4.97208
- PSA (Polar Surface Area) : 126.73 Ų
These properties suggest that the compound may exhibit favorable characteristics for bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in key physiological processes. The presence of the fluorine atom in the para position of the phenyl group enhances the compound's lipophilicity, potentially improving its binding affinity to target sites.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, suggesting that this compound may also scavenge free radicals.
In Vitro Studies
Research has indicated that compounds structurally related to this compound exhibit significant biological activity:
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | AChE | 10.4 | |
| Compound B | BChE | 7.7 | |
| Compound C | COX-2 | Moderate Inhibition | |
| Compound D | LOX-15 | Moderate Inhibition |
Case Studies
-
Cholinesterase Inhibition : A study demonstrated that derivatives of this compound showed notable inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Findings : The presence of electron-withdrawing groups enhanced inhibitory activity against these enzymes, indicating a structure-activity relationship.
-
Anti-inflammatory Activity : Another study evaluated the anti-inflammatory potential of related compounds through in vitro assays against COX and LOX pathways.
- Results : Compounds exhibited moderate inhibition of COX-2 and LOX enzymes, suggesting potential therapeutic applications in managing inflammation-related disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
